BenchChemオンラインストアへようこそ!

4-Chloro-2-cyclopropyl-6-methylpyrimidine

Serotonin receptor ligands Antidepressant drug discovery Pyrimidine SAR

4-Chloro-2-cyclopropyl-6-methylpyrimidine (CAS 7043-11-0, MW 168.62) is a heterocyclic building block of the 2,4,6-trisubstituted pyrimidine class, distinguished by a chlorine at position 4, a cyclopropyl group at position 2, and a methyl group at position It serves as a key synthetic intermediate in two distinct research domains: (a) the preparation of arylpiperazine-containing pyrimidine-4-carboxamide derivatives targeting serotonin 5-HT2A, 5-HT2C, and the serotonin transporter (SERT) as potential antidepressants , and (b) the synthesis of cyclopropyl-substituted pyrimidine fungicides and plant growth regulators. Unlike simple 4-chloropyrimidine scaffolds, the presence of the cyclopropyl moiety introduces conformational constraint and modulates lipophilicity (XLogP3 = 2.1, TPSA = 25.8 Ų), properties that directly influence the pharmacokinetic profile of downstream drug candidates.

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
CAS No. 7043-11-0
Cat. No. B1461289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-cyclopropyl-6-methylpyrimidine
CAS7043-11-0
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CC2)Cl
InChIInChI=1S/C8H9ClN2/c1-5-4-7(9)11-8(10-5)6-2-3-6/h4,6H,2-3H2,1H3
InChIKeyRLILYTYYFLBNJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-Chloro-2-cyclopropyl-6-methylpyrimidine (CAS 7043-11-0): A Dual-Utility Pyrimidine Building Block with Cyclopropyl Differentiation


4-Chloro-2-cyclopropyl-6-methylpyrimidine (CAS 7043-11-0, MW 168.62) is a heterocyclic building block of the 2,4,6-trisubstituted pyrimidine class, distinguished by a chlorine at position 4, a cyclopropyl group at position 2, and a methyl group at position 6. It serves as a key synthetic intermediate in two distinct research domains: (a) the preparation of arylpiperazine-containing pyrimidine-4-carboxamide derivatives targeting serotonin 5-HT2A, 5-HT2C, and the serotonin transporter (SERT) as potential antidepressants [1], and (b) the synthesis of cyclopropyl-substituted pyrimidine fungicides and plant growth regulators [2]. Unlike simple 4-chloropyrimidine scaffolds, the presence of the cyclopropyl moiety introduces conformational constraint and modulates lipophilicity (XLogP3 = 2.1, TPSA = 25.8 Ų), properties that directly influence the pharmacokinetic profile of downstream drug candidates [3].

Why 4-Chloro-2-cyclopropyl-6-methylpyrimidine Cannot Be Replaced by Common 4-Chloropyrimidine Analogs in CNS and Agrochemical Programs


Substituting 4-Chloro-2-cyclopropyl-6-methylpyrimidine with a simpler 4-chloropyrimidine (e.g., 4-chloro-6-methylpyrimidine, CAS 3435-25-4, lacking the 2-cyclopropyl group) removes the cyclopropyl-dependent conformational constraint and lipophilicity profile that governs downstream target binding and metabolic stability. Within the serotonin receptor ligand series, the 2-cyclopropyl final compound (16g) exhibited a fundamentally different selectivity fingerprint compared to its 2-tert-butyl, 2-SMe, and 2-Me congeners, with 5-HT2A IC50 = 394 nM, 5-HT2C IC50 = 744 nM, and SERT IC50 = 1014 nM [1]. The cyclopropyl group is not a generic alkyl replacement: its unique C–C bonding properties, reduced lipophilicity relative to isopropyl, and resistance to CYP450-mediated oxidation are well-documented class-level advantages that cannot be recapitulated by ethyl, isopropyl, or unsubstituted analogs [2]. Furthermore, the 4-chloro reactive handle is essential for downstream coupling chemistry (e.g., Pd-catalyzed cyanation, nucleophilic aromatic substitution with amines), meaning that procurement of the correct halogenated scaffold is mandatory for fidelity to published synthetic routes [1].

Quantitative Differentiation Evidence for 4-Chloro-2-cyclopropyl-6-methylpyrimidine Versus Closest Structural Analogs


Cyclopropyl vs. tert-Butyl at the 2-Position: Distinct Serotonin Receptor Selectivity Profiles in the Same Pyrimidine-4-Carboxamide Series

In the Kim et al. (2010) arylpiperazine pyrimidine-4-carboxamide series, the final compound bearing a 2-cyclopropyl substituent (16g; derived from 4-chloro-2-cyclopropyl-6-methylpyrimidine) displayed a distinct receptor binding profile compared to the otherwise identical 2-tert-butyl analog (16a). Compound 16g (R1 = cPr, R3 = H, X = Me, n = 2 linker) showed 5-HT2A IC50 = 394 nM, 5-HT2C IC50 = 744 nM, and SERT IC50 = 1014 nM, yielding a 5-HT2A/5-HT2C selectivity ratio of ~1.9. In contrast, compound 16a (R1 = tBu) exhibited 5-HT2A IC50 = 2688 nM, 5-HT2C IC50 = 274 nM, and SERT IC50 = 347 nM, with a 5-HT2A/5-HT2C ratio of ~0.1—a complete inversion of selectivity [1]. This demonstrates that the cyclopropyl group at the 2-position of the pyrimidine scaffold, introduced via the building block 4-chloro-2-cyclopropyl-6-methylpyrimidine, is not interchangeable with branched alkyl substituents and produces a differentiated pharmacological profile.

Serotonin receptor ligands Antidepressant drug discovery Pyrimidine SAR

Cyclopropyl vs. Methyl at the 2-Position: Differentiated Locomotor Activity Profile Indicative of Divergent In Vivo Behavioral Pharmacology

In the same Kim et al. (2010) study, compound 16g (2-cyclopropyl) and compound 16h (2-methyl) were compared in the mouse forced swimming test (FST) and spontaneous locomotor activity assay. Both compounds share identical R3 (H), X (Me), and linker length (n = 2), differing only in the 2-position substituent introduced via the building block. Compound 16g (2-cPr) showed 5-HT2A IC50 = 394 nM, 5-HT2C IC50 = 744 nM, and SERT IC50 = 1014 nM, while compound 16h (2-Me) showed 5-HT2A IC50 = 1014 nM, 5-HT2C IC50 = 842 nM, and SERT IC50 = 881 nM [1]. Critically, in the locomotor activity assay conducted 60 min after oral dosing (25 mg/kg), compound 16g produced hypoactivity, whereas compound 16h showed a normal range of spontaneous locomotion [1]. Hypoactivity in this context is a behaviorally meaningful signal that distinguishes the cyclopropyl analog from its methyl counterpart and is not attributable to non-specific motor impairment alone.

In vivo pharmacology Forced swim test Locomotor activity

Reduced Lipophilicity (XLogP3) of the Cyclopropyl-Substituted Scaffold Compared to Branched Alkyl Congeners

The cyclopropyl group reduces lipophilicity relative to isosteric branched alkyl groups. The target compound 4-chloro-2-cyclopropyl-6-methylpyrimidine has a computed XLogP3 of 2.1 [1]. By comparison, its 2-isopropyl analog (4-chloro-2-isopropyl-6-methylpyrimidine, CAS not publicly bioactivity-annotated) is estimated to have XLogP3 ≈ 2.6, an increase of ~0.5 log units. This difference is consistent with the known property that a cyclopropyl ring is less lipophilic than an isopropyl group of comparable steric bulk due to the higher s-character of the cyclopropyl C–C bonds and reduced hydrophobic surface area [2]. In CNS drug discovery, lower LogP within the 1–4 range is associated with improved brain penetration, reduced plasma protein binding, and lower risk of CYP450 promiscuity [3]. The cyclopropyl modification thus provides a measurable physicochemical advantage over isopropyl and tert-butyl variants for programs targeting CNS indications.

Physicochemical properties Drug-likeness Lipophilicity

Conformational Restriction by Cyclopropyl Differentiates the Scaffold from Flexible Alkyl-Linked Analogs in Downstream Target Engagement

The cyclopropyl ring at the 2-position of the pyrimidine imposes conformational restriction on the scaffold that is absent in flexible alkyl analogs such as 4-chloro-2-ethyl-6-methylpyrimidine (CAS 55108-54-8) or 4-chloro-2-propyl-6-methylpyrimidine. Cyclopropyl groups possess unique C–C bonding properties—the Walsh orbital model imparts partial π-character to the C–C bonds, creating a rigid, planar framework that limits rotational freedom [1]. In the Kim et al. (2010) SAR, the 2-cyclopropyl compound 16g achieved a specific spatial orientation that resulted in moderate 5-HT2A binding (IC50 = 394 nM) and reduced SERT affinity (IC50 = 1014 nM), whereas the flexible 2-SMe analog 16c (where the thiomethyl group can rotate freely) showed potent 5-HT2C binding (IC50 = 54 nM) and strong SERT binding (IC50 = 892 nM) [2]. The conformational constraint of cyclopropyl thus biases the pharmacophore presentation toward 5-HT2A preference, a feature not replicable by rotationally free substituents. This property is critical in fragment-based drug design and scaffold hopping where defined 3D orientation is required for target engagement.

Conformational constraint Medicinal chemistry Structure-based design

Dual Synthetic Utility Across CNS Drug Discovery and Agrochemical Fungicide Programs: A Differentiated Procurement Value Proposition

4-Chloro-2-cyclopropyl-6-methylpyrimidine is one of relatively few pyrimidine building blocks with demonstrated applicability in both human CNS drug discovery and agricultural fungicide development. In the CNS domain, it serves as the key intermediate (compound 7 in Scheme 1) for synthesizing serotonin receptor-modulating pyrimidine-4-carboxamides, where the 4-chloro group undergoes Pd(PPh3)4-catalyzed cyanation with zinc cyanide to yield the 4-cyanopyrimidine intermediate en route to the final carboxamide [1]. In the agrochemical domain, pyrimidine derivatives bearing 2-cyclopropyl and 4-methyl/chloro substitution patterns are explicitly claimed as fungicides and plant growth regulators in EP 0272813, with the cyclopropyl substituent (optionally substituted by halogen and methyl) forming part of the structural definition of the active genus [2]. By contrast, simpler analogs such as 4-chloro-6-methylpyrimidine (CAS 3435-25-4), which lacks the 2-cyclopropyl group, are not encompassed by this patent family's Markush claims and are not documented in the CNS serotonin receptor ligand literature, limiting their utility to generic organic synthesis.

Dual-utility building block Agrochemical intermediates Synthetic versatility

Optimal Procurement and Application Scenarios for 4-Chloro-2-cyclopropyl-6-methylpyrimidine Based on Quantitative Differentiation Evidence


Serotonin 5-HT2A-Preferring Antidepressant Lead Optimization Requiring Defined 2-Cyclopropyl Pharmacophore Geometry

Research groups pursuing arylpiperazine-pyrimidine-4-carboxamide antidepressants with preferential 5-HT2A over 5-HT2C affinity should procure this building block. As demonstrated in the Kim et al. (2010) SAR, the 2-cyclopropyl final compound 16g achieves a 5-HT2A/5-HT2C selectivity ratio of ~1.9 (5-HT2A IC50 = 394 nM, 5-HT2C IC50 = 744 nM), which contrasts sharply with the 2-tert-butyl analog 16a (ratio ~0.1) and the 2-SMe analog 16c (ratio ~0.046). The cyclopropyl-induced conformational constraint is the structural determinant of this selectivity, making the building block irreplaceable for programs targeting this specific receptor bias [1]. The synthetic route involves Pd(PPh3)4-catalyzed cyanation of the 4-chloro group to install the carboxamide linker, a transformation for which the chlorine at position 4 is specifically required [1].

Agrochemical Fungicide Development Within the EP 0272813 Patent Family Scope

Agrochemical discovery teams working on pyrimidine-based fungicides or plant growth regulators claimed under the EP 0272813 patent family should select this building block. The patent explicitly defines the active genus as pyrimidines where the 2-position substituent Y is optionally substituted cyclopropyl or 1-methylcyclopropyl, and the pyrimidine ring may bear halogen and alkyl substituents at other positions [2]. 4-Chloro-2-cyclopropyl-6-methylpyrimidine falls squarely within this Markush definition. Use of a non-cyclopropyl analog (e.g., 4-chloro-2-ethyl-6-methylpyrimidine, CAS 55108-54-8) would place the resulting compounds outside the core patent claims, potentially compromising freedom-to-operate or reducing fungicidal efficacy correlated with the cyclopropyl motif.

CNS Multiparameter Optimization (MPO) Programs Requiring Controlled Lipophilicity for Brain Penetration

Medicinal chemistry teams applying CNS MPO scoring to prioritize lead series should procure the cyclopropyl-bearing scaffold for its favorable XLogP3 of 2.1 compared to estimated values of ~2.6 for the isopropyl analog and ~3.0+ for the tert-butyl analog. CNS drug discovery guidelines indicate that LogP values between 1 and 3.5 are optimal for balancing passive BBB permeability with acceptable metabolic stability and low promiscuous off-target binding [3]. The cyclopropyl group provides this lipophilicity advantage without sacrificing the steric bulk required for target engagement, a combination that flexible alkyl chains cannot simultaneously satisfy. This physicochemical differentiation is critical for programs where parallel optimization of potency and CNS drug-like properties is mandated.

Fragment-Based and Scaffold-Hopping Approaches Requiring a Conformationally Constrained 2-Position on the Pyrimidine Core

Structure-based drug design teams conducting fragment growing or scaffold hopping from pyrimidine hits should select this building block when the target binding site demands a rigid, planar orientation at the 2-position. The Walsh-type bonding of the cyclopropyl ring provides a unique, non-rotatable 3D arrangement that cannot be achieved with ethyl, propyl, or thiomethyl substituents. The differential binding profiles observed between 16g (cPr, rigid) and 16c (SMe, flexible)—a 41-fold difference in 5-HT2A/5-HT2C selectivity ratio—demonstrate that conformational constraint at the 2-position directly shapes receptor subtype preference [2]. For computational chemistry workflows involving pharmacophore modeling or docking, the cyclopropyl scaffold offers a defined, reproducible geometry that flexible analogs do not.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-cyclopropyl-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.